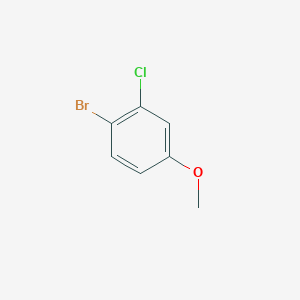

4-Bromo-3-chloroanisole

説明

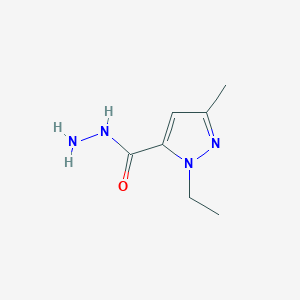

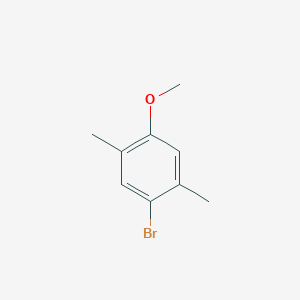

4-Bromo-3-chloroanisole is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

4-Bromo-3-chloroanisole and related compounds play a significant role in catalytic processes. For instance, Monopoli et al. (2010) discuss the use of glucose as a reductant in the palladium-catalyzed homocoupling of bromo- and chloroarenes, including electron-rich chloroarenes like 4-chloroanisole, in water. This process highlights the potential of this compound in sustainable and environmentally friendly chemical synthesis (Monopoli et al., 2010).

Environmental Presence and Impact

The environmental impact and presence of halogenated methoxybenzenes, such as this compound, are studied by Führer and Ballschmiter (1998). They measured concentrations in the marine troposphere and suggested mixed biogenic and anthropogenic origins for these compounds (Führer & Ballschmiter, 1998).

Water Treatment and Quality

In the context of water treatment, Zhang et al. (2016) examined the kinetics and mechanisms of formation of earthy and musty odor compounds, including chloroanisoles, during water chlorination. They developed a kinetic model to better understand and minimize the formation of these compounds, which are often reported as off-flavor compounds in drinking water (Zhang et al., 2016).

Chemical Reactions and Synthesis

Ukisu (2019) explored the hydrogen-transfer hydrodehalogenation of brominated anisoles, chlorinated anisoles, and bromochloroanisoles, showing the stepwise conversion to anisole. This research demonstrates the importance of this compound in understanding the dehalogenation reactions of halogenated anisoles (Ukisu, 2019).

Electrocatalysis and Energy Storage

In the field of electrocatalysis, Lee and Cho (2007) discovered that 3-chloroanisole, a related compound to this compound, is effective for overcharge protection in Li-ion cells, suggesting potential applications in energy storage and battery safety (Lee & Cho, 2007).

Photolysis and Organic Chemistry

Silva et al. (2006) studied the photolysis of 4-chloroanisole in the presence of oxygen, revealing insights into the photochemistry of chlorinated anisoles, which can be relevant for understanding the behavior of this compound under similar conditions (Silva et al., 2006).

作用機序

Target of Action

The primary targets of 4-Bromo-3-chloroanisole are specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .

Mode of Action

This compound is believed to function as an inhibitor of specific enzymes and proteins . It interacts with the active sites of these enzymes and proteins, which can lead to changes in their activity .

Biochemical Pathways

The precise biochemical pathways affected by this compound remain elusive. It is known that the compound plays a crucial role in organic synthesis . It is also used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Pharmacokinetics

It is known to have high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially lead to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Safety and Hazards

4-Bromo-3-chloroanisole is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

特性

IUPAC Name |

1-bromo-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFQYRWSRMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373596 | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-46-5 | |

| Record name | 1-Bromo-2-chloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。